molecular formula C9H12N2O3S B12499059 N-[4-(methylsulfonyl)phenyl]glycinamide

N-[4-(methylsulfonyl)phenyl]glycinamide

Cat. No.: B12499059
M. Wt: 228.27 g/mol
InChI Key: DFEKLGGGICHNCY-UHFFFAOYSA-N
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Description

N-[4-(methylsulfonyl)phenyl]glycinamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of a glycinamide moiety attached to a phenyl ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfonyl)phenyl]glycinamide typically involves the reaction of 4-(methylsulfonyl)aniline with glycine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(methylsulfonyl)phenyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • N-[4-(acetylamino)phenyl]-N-[3-nitrophenyl]glycinamide
  • N-[2-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]glycinamide

Uniqueness

N-[4-(methylsulfonyl)phenyl]glycinamide is unique due to the presence of the methylsulfonyl group, which imparts specific chemical properties such as increased polarity and potential for hydrogen bonding. This makes it distinct from other glycinamide derivatives and can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-amino-N-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C9H12N2O3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

DFEKLGGGICHNCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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